1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea
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Description
Molecular Structure Analysis
The presence of the indole group in the molecule suggests that it might exhibit aromatic properties. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule. The fluorobenzyl group could also influence the molecule’s properties due to the electronegativity of fluorine .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on the functional groups present. The indole group is known to undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl and urea groups could potentially increase its solubility in water .Scientific Research Applications
Metabolic Fate and Physiological Disposition
Research on similar sulfonyl compounds, such as cis-5-fluoro-2-methyl-1-[p-(methylsulfinyl)-benzylidenyl]-indene-3-acetic acid, has explored their absorption, distribution, excretion, and metabolic fate in various species, including dogs, rats, monkeys, and humans. These studies have revealed extensive biliary excretion in dogs and rats and identified major metabolites, emphasizing the compound's physiological processing and potential for pharmacological or toxicological studies (Hucker et al., 1973).
Synthetic Applications and Mechanistic Insights
Research on sulfone and sulfonamide derivatives has provided significant insights into their synthetic applications and mechanistic pathways. For instance, studies on sulfenyl-substituted sulfonium ylides and the synthesis of various benzyl and allyl sulfides have contributed to the development of novel synthetic routes and understanding the mechanisms of action of these compounds in organic synthesis (Hayasi & Nozaki, 1972).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against specific plant pathogens, such as rice bacterial leaf blight. These compounds have been evaluated for their effectiveness in reducing disease incidence in plants, offering potential applications in agricultural pest management and the development of new agrochemicals (Li Shi et al., 2015).
Fluorophore and Sensing Applications
The development and application of novel fluorophores for zinc ion detection highlight the potential of sulfonyl and related compounds in analytical chemistry and bioimaging. Such compounds have been utilized in preparing specific fluorophores that exhibit high sensitivity and selectivity towards Zn2+ ions, demonstrating their utility in environmental monitoring, biomedical research, and diagnostic applications (Coleman et al., 2010).
Properties
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O3S/c1-20-26(24-9-5-6-10-25(24)31(20)19-22-11-13-23(28)14-12-22)35(33,34)18-17-30-27(32)29-16-15-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFPWVRUFQAMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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